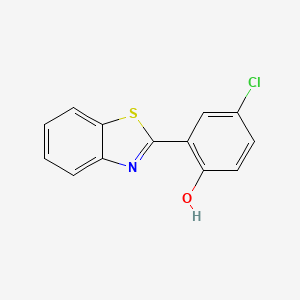

2-(1,3-Benzothiazol-2-yl)-4-chlorophenol

Description

Contextualizing Benzothiazole (B30560) Heterocycles in Scientific Inquiry

Heterocyclic compounds, which feature cyclic structures containing atoms of at least two different elements, are fundamental to the life sciences. crimsonpublishers.com Among these, the benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, has garnered significant attention from researchers in organic and medicinal chemistry. crimsonpublishers.comnih.govtandfonline.com This interest stems from the wide array of pharmacological activities exhibited by benzothiazole derivatives. nih.govtandfonline.combenthamdirect.com

The benzothiazole nucleus is a common structural feature in numerous biologically active and medicinally important compounds. crimsonpublishers.comtandfonline.com Its derivatives have been extensively studied and have shown a diverse chemical reactivity profile, making them crucial pharmacophores in drug discovery. tandfonline.com The structural versatility of benzothiazole analogs has been instrumental in the search for new therapeutic agents. jchemrev.comjchemrev.com

Research has demonstrated that compounds containing the benzothiazole ring system possess a broad spectrum of biological activities. nih.govtandfonline.com These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. nih.govjchemrev.com The ability to modify the benzothiazole core at various positions, particularly at the C-2 and C-6 positions, allows for the fine-tuning of its biological effects, making it a privileged scaffold in the development of novel therapeutic agents. benthamscience.com The widespread application of benzothiazoles in medicinal chemistry underscores their importance as a foundational structure for designing new and effective drug candidates. crimsonpublishers.com

Table 1: Investigated Biological Activities of Benzothiazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer / Antitumor | crimsonpublishers.comnih.govbenthamscience.com |

| Antimicrobial | crimsonpublishers.comnih.gov |

| Antifungal | mdpi.com |

| Anti-inflammatory | nih.gov |

| Anticonvulsant | nih.gov |

| Antidiabetic | nih.gov |

| Antiviral | nih.govmdpi.com |

| Antioxidant | nih.govbenthamdirect.com |

| Antitubercular | crimsonpublishers.comnih.gov |

| Antimalarial | nih.govjchemrev.com |

| Anthelmintic | nih.gov |

Significance of 2-(1,3-Benzothiazol-2-yl)-4-chlorophenol as a Research Scaffold

The specific compound, this compound, emerges as a molecule of interest by combining the benzothiazole core with a 4-chlorophenol (B41353) moiety. This particular arrangement of functional groups makes it a valuable research scaffold. It is utilized as a foundational building block in the synthesis of more complex organic molecules. evitachem.com

The synthesis of this compound often involves the condensation reaction between 2-aminobenzenethiol and a derivative of 4-chlorophenol. evitachem.com The presence of both nitrogen and sulfur atoms within the benzothiazole ring, coupled with the reactive sites on the chlorophenol group, allows for a variety of chemical transformations. evitachem.com These reactions can include oxidation to form sulfoxides or sulfones, and nucleophilic substitution at the chlorophenol moiety. evitachem.com

The scientific community has explored this compound and its derivatives for their potential biological applications. evitachem.com Research has been directed towards its potential antimicrobial activity against various pathogens and its possible anticancer properties, attributed to its ability to interact with specific biological targets. evitachem.com The chromophoric nature of the molecule also lends it to applications in the development of dyes and pigments. evitachem.com The chlorophenol component itself is a significant class of compounds, often used as intermediates in the manufacturing of pharmaceuticals and other chemicals. nih.gov The combination of these two well-established chemical entities into a single molecular framework provides a versatile platform for further chemical exploration and development of novel compounds with tailored properties.

Table 2: Chemical Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₈ClNOS | evitachem.com |

| Molecular Weight | 261.73 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | 34176-62-4 | - |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6265-97-0 |

|---|---|

Molecular Formula |

C13H8ClNOS |

Molecular Weight |

261.73 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4-chlorophenol |

InChI |

InChI=1S/C13H8ClNOS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H |

InChI Key |

NTSGEVXMOPCWCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Cl)O |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Investigations of 2 1,3 Benzothiazol 2 Yl 4 Chlorophenol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of benzothiazole (B30560) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise structural assignment and conformational analysis.

For 2-(1,3-Benzothiazol-2-yl)-4-chlorophenol and its analogues, the ¹H NMR spectra exhibit characteristic signals. The protons on the benzothiazole ring typically appear as a complex multiplet system in the aromatic region. Specifically, these protons often resonate as doublets and triplets between δ 7.30 and δ 8.15 ppm. nih.govmdpi.com The protons of the phenolic ring are also observed in the aromatic region, with their chemical shifts and splitting patterns being influenced by the positions of the hydroxyl and chloro substituents. For instance, in related 1,4-disubstituted benzene (B151609) rings, protons often appear as an AB system. nih.govrsc.org The phenolic hydroxyl proton (OH) signal is typically observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In many 2-aryl-benzothiazoles, an intramolecular hydrogen bond between the phenolic OH and the nitrogen atom of the thiazole (B1198619) ring can shift this proton significantly downfield.

The ¹³C NMR spectra provide complementary information. The carbon atom of the benzothiazole ring double-bonded to nitrogen (C=N) is characteristically shifted downfield, appearing in the range of δ 164.0–168.0 ppm. scielo.br Aromatic carbons of both the benzothiazole and phenol (B47542) rings resonate between δ 115.0 and δ 157.0 ppm. mdpi.comnih.gov The specific chemical shifts are influenced by the electronic effects of the substituents.

Conformational analysis, often aided by computational studies, indicates that the most stable conformation of such 2-phenylbenzothiazole (B1203474) systems involves a near-planar arrangement between the benzothiazole and phenyl rings. mdpi.com This planarity is often stabilized by the aforementioned intramolecular hydrogen bond.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 2-Arylbenzothiazole Scaffolds

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference(s) |

| ¹H | Benzothiazole Aromatic Protons | 7.30 - 8.15 | nih.govmdpi.com |

| Phenol Aromatic Protons | 6.90 - 8.00 | scielo.br | |

| Phenolic Hydroxyl Proton (-OH) | > 8.0 (often broad) | scielo.br | |

| ¹³C | Benzothiazole C=N | 164.0 - 168.0 | scielo.br |

| Aromatic Carbons (C-H, C-Cl) | 115.0 - 140.0 | mdpi.comnih.gov | |

| Benzothiazole Quaternary Carbons | 120.0 - 157.0 | nih.gov | |

| Phenol C-OH | 155.0 - 162.0 | nih.gov |

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation pathways of this compound, providing strong evidence for its molecular structure. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for these analyses.

Under EI-MS, benzothiazole derivatives exhibit characteristic fragmentation patterns. tandfonline.com A primary fragmentation route for many 2-substituted benzothiazoles involves the formation of a stable [M-1]⁺ ion, which is often the base peak. tandfonline.com Another common pathway is the cleavage of the bond connecting the substituent to the benzothiazole ring, leading to the formation of the benzothiazole cation (m/z 135). tandfonline.comnih.govmassbank.eu For this compound, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern (approximately 3:1 ratio for [M]⁺ and [M+2]⁺) due to the presence of the chlorine atom.

In ESI-MS, which is a softer ionization technique, the protonated molecule [M+H]⁺ is typically the most abundant ion observed in the positive ion mode. mdpi.comrsc.orgnih.gov Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be used to further probe the structure. For related benzothiazole sulfenamides, fragmentation of the protonated molecule proceeds through rearrangement via cyclic structures to produce characteristic fragment ions. researchgate.net

Table 2: Predicted Key Mass Fragments for this compound

| Ion | Proposed Structure | m/z (for ³⁵Cl) | Ionization Mode | Reference(s) |

| [M]⁺ | Molecular Ion | 261 | EI | tandfonline.com |

| [M+H]⁺ | Protonated Molecule | 262 | ESI | mdpi.comnih.gov |

| [M-1]⁺ | Loss of H radical | 260 | EI | tandfonline.com |

| [C₇H₄NS]⁺ | Benzothiazole cation | 135 | EI, ESI-MS/MS | tandfonline.commassbank.eu |

| [C₆H₄ClOH]⁺ | Chlorophenol cation | 128 | EI, ESI-MS/MS | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Analysis

IR and UV-Vis spectroscopy provide valuable information on the functional groups and electronic properties of the molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3000–3400 cm⁻¹ can be attributed to the O-H stretching vibration of the phenolic group, with its broadness suggesting hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations are typically observed around 3050-3100 cm⁻¹. mdpi.com The C=N stretching vibration of the thiazole ring gives a sharp band in the 1550–1615 cm⁻¹ region. nih.gov The C-S stretching vibration usually appears in the 600–800 cm⁻¹ range. mdpi.com Furthermore, characteristic stretching vibrations for the C-Cl bond are expected in the fingerprint region.

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Benzothiazole derivatives are known to be fluorescent and exhibit strong UV absorption. researchgate.net The spectra, typically recorded in solvents like ethanol (B145695) or DMSO, show absorption bands corresponding to π→π* and n→π* transitions within the conjugated system formed by the benzothiazole and phenol rings. The exact position of the absorption maxima (λ_max) is influenced by the solvent polarity and the electronic nature of the substituents. nih.gov The extensive conjugation in this compound is expected to result in absorption bands in the UVA range (320-400 nm).

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Reference(s) |

| O-H Stretch | Phenolic -OH | 3000 - 3400 (broad) | researchgate.net |

| C-H Stretch | Aromatic | 3050 - 3100 | mdpi.com |

| C=N Stretch | Thiazole Ring | 1550 - 1615 | nih.gov |

| C=C Stretch | Aromatic Rings | 1440 - 1500 | nih.gov |

| C-O Stretch | Phenol | 1200 - 1280 | nih.gov |

| C-S Stretch | Thiazole Ring | 600 - 800 | mdpi.com |

X-ray Crystallography and Solid-State Structural Determination

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. While the specific crystal structure of this compound is not widely reported, analysis of closely related analogues provides a clear picture of its likely solid-state conformation.

Table 4: Crystallographic Data for Analogues of this compound

| Compound | Crystal System | Space Group | Key Feature(s) | Reference(s) |

| 2-(4-Hydroxyphenyl)benzothiazole | Orthorhombic | P b c a | Near-planar molecule, intermolecular H-bonding | nih.gov |

| 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol | Monoclinic | P2/c | Intramolecular H-bond between phenol and amine | researchgate.net |

| A Benzothiazole Schiff base derivative | Monoclinic | P2₁/n | Two independent molecules in asymmetric unit | anadolu.edu.tr |

| N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide | Tetragonal | P-42₁c | Isostructural with bromo-analogue | mdpi.com |

Analysis of Supramolecular Interactions and Hydrogen Bonding Networks in Crystalline Architectures

The solid-state packing of this compound is governed by a combination of non-covalent interactions, which dictate the final crystalline architecture.

A dominant feature in the solid state is the formation of an intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the imine nitrogen atom of the benzothiazole ring. This interaction forms a stable six-membered ring, referred to as an S(6) ring motif, which contributes to the planarity of the molecule. nih.gov

In addition to this intramolecular interaction, intermolecular forces play a crucial role in building the three-dimensional crystal lattice. These include:

Intermolecular Hydrogen Bonds: While the primary hydroxyl group is engaged intramolecularly, weaker C-H···O or C-H···N hydrogen bonds can link adjacent molecules. nih.gov In analogues where an intramolecular bond is not possible, strong intermolecular N-H···N or N-H···O hydrogen bonds often dominate the packing, forming chains or dimeric motifs. mdpi.com

π-π Stacking: The planar, aromatic nature of the benzothiazole and chlorophenol rings facilitates face-to-face, offset π-π stacking interactions between neighboring molecules, which are a significant stabilizing force in the crystal structure. mdpi.com

Halogen Bonding: The chlorine atom can act as a halogen bond donor or acceptor. Interactions such as C-H···Cl or N···Cl contacts can provide additional stability to the crystal packing. nih.gov

Together, these intra- and intermolecular interactions create a robust supramolecular network, defining the material's solid-state properties. nih.govmdpi.com

Theoretical and Computational Chemistry of 2 1,3 Benzothiazol 2 Yl 4 Chlorophenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the molecular structure and electronic properties of benzothiazole (B30560) derivatives. researchgate.netscirp.orgnih.gov These methods allow for the optimization of the molecule's geometry in the gaseous phase, providing data on bond lengths, bond angles, and dihedral angles, which can then be compared with experimental results from X-ray crystallography. nih.govresearchgate.net

DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31+G(d,p), are employed to determine the most stable conformation of the molecule. scirp.orgnih.govresearchgate.net For instance, in a study on the related compound 2-(4-methoxyphenyl)benzo[d]thiazole, the calculated geometric parameters showed strong agreement with experimental X-ray diffraction data, validating the accuracy of the theoretical model. researchgate.net Such analyses for 2-(1,3-benzothiazol-2-yl)-4-chlorophenol would similarly elucidate the planarity between the benzothiazole and chlorophenol rings and the precise spatial arrangement of its atoms.

Beyond molecular geometry, DFT is used to analyze the electronic structure by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests higher reactivity. For various benzothiazole derivatives, substituents on the ring have been shown to significantly affect the energy gap; for example, a hydroxyl (-OH) group at position 2 was found to increase the gap, indicating lower reactivity and greater stability compared to other derivatives. scirp.org Analysis of the Molecular Electrostatic Potential (MEP) surface is another key output, which maps the electron density to identify nucleophilic (electron-rich, typically colored red) and electrophilic (electron-poor, typically colored blue) sites, predicting how the molecule will interact with other reagents. scirp.org

Table 1: Illustrative Comparison of Theoretical and Experimental Bond Lengths for a Related Compound, 2-(4-methoxyphenyl)benzo[d]thiazole This table demonstrates the typical correlation between calculated (DFT/B3LYP) and experimental (X-ray) data for a similar molecular structure.

| Bond | Calculated Bond Length (Å) (DFT/B3LYP) | Experimental Bond Length (Å) |

| C1-C2 | 1.394 | 1.394(2) |

| C2-C3 | 1.414 | 1.402(17) |

| C3-C11 | 1.379 | 1.3854(16) |

| C11-N13 | 1.295 | 1.3150(15) |

| N13-C12 | 1.792 | 1.764(4) |

| C12-S2 | 1.750 | 1.7367(13) |

Source: Adapted from data on 2-(4-methoxyphenyl)benzo[d]thiazole. researchgate.net

Molecular Docking and Interaction Modeling with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), in order to forecast the binding affinity and interaction mode. This method is crucial in drug discovery for screening potential therapeutic agents. For benzothiazole derivatives, which are known for a range of biological activities, docking studies help to elucidate their mechanism of action at a molecular level. nih.gov

In a representative study, a series of novel 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives were synthesized and evaluated for their antimicrobial potential. nih.gov To understand the probable mechanism, molecular docking was performed against the DNA gyrase enzyme (PDB ID: 3G75), a known target for antibacterial agents. The results of such studies are typically expressed as a docking score, which estimates the binding energy, and are visualized to show specific interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues in the active site of the target protein. nih.gov For example, compounds that showed good antimicrobial activity also exhibited favorable docking scores, indicating a strong and stable interaction with the enzyme's active site. nih.gov

A similar docking study for this compound against relevant biological targets, such as specific kinases or microbial enzymes, would be essential to predict its potential therapeutic applications.

Table 2: Example Docking Scores of Related Benzothiazole Derivatives Against DNA Gyrase This table illustrates the type of data generated from molecular docking studies to predict binding affinity.

| Compound ID | Structure | Docking Score (kcal/mol) |

| BTC-j | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide | -8.9 |

| BTC-r | N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide | -8.5 |

| Ciprofloxacin (Standard) | - | -7.8 |

Source: Adapted from data on substituted benzothiazole acetamides. nih.gov

Hirshfeld Surface Analysis and Intermolecular Contact Studies

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.govscirp.orgnih.gov This technique maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal packing into specific atom···atom contacts.

The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. nih.gov

Table 3: Example of Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Related Chlorophenyl Thiazole (B1198619) Compound This table demonstrates the quantitative output of a Hirshfeld surface analysis, detailing the prevalence of different intermolecular interactions.

| Contact Type | Percentage Contribution (%) |

| H···H | 39.2 |

| C···H/H···C | 25.2 |

| Cl···H/H···Cl | 11.4 |

| O···H/H···O | 8.0 |

| S···H/H···S | 5.1 |

| N···H/H···N | 3.9 |

| Other | 7.2 |

Source: Adapted from data for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. nih.gov

PIXEL Calculations for Lattice Energy Analysis

PIXEL calculations provide a quantitative analysis of the energy of intermolecular interactions within a crystal lattice. This method, based on the Coulomb-London-Pauli (CLP) model, calculates the lattice energy by partitioning it into its fundamental physical components: coulombic (electrostatic), polarization, dispersion, and repulsion energies for each molecular pair in the crystal. mdpi.com This approach offers deeper insight into the nature and strength of the interactions that govern crystal packing, complementing the visual information from Hirshfeld surface analysis.

While PIXEL calculations for this compound have not been specifically reported, studies on analogous compounds like N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides have utilized this method to determine the total lattice energy and identify the most stabilizing interactions. mdpi.com The calculation involves using an electron density distribution for the molecule, often obtained from high-level quantum chemical calculations, to compute the interaction energies between a central molecule and its neighbors in the crystal. nih.gov The sum of these interaction energies gives the total lattice energy.

| Energy Component | Value (kJ mol-1) |

| Coulombic | -5.8 |

| Polarization | -1.5 |

| Dispersion | -27.6 |

| Repulsion | 12.5 |

| Total Interaction Energy | -22.4 |

Source: Adapted from a general example of a PIXEL calculation for the ethylene (B1197577) crystal. nih.gov

Biological Activities and Mechanistic Insights of 2 1,3 Benzothiazol 2 Yl 4 Chlorophenol Derivatives

Investigation of Antimicrobial Action Mechanisms

Benzothiazole (B30560) derivatives are recognized for their potent antimicrobial properties. nih.gov The mechanisms behind this activity are multifaceted, involving the disruption of essential cellular processes in both bacteria and fungi. The presence and position of substituents on the benzothiazole ring system, such as chloro groups, have been shown to significantly influence the antimicrobial spectrum and potency. nih.govrsc.org

The antibacterial action of benzothiazole derivatives is not attributed to a single mode of action but rather to the ability to interfere with multiple, vital bacterial pathways.

Disruption of Cell Membrane Integrity: A primary mechanism of action for certain benzothiazole derivatives is the disruption of the bacterial cytoplasmic membrane. Studies using membrane potential-sensitive dyes have shown that these compounds can cause significant membrane depolarization. rsc.org This loss of membrane potential disrupts cellular transport and energy production, leading to bacterial death. Time-kill curve assays further support this, demonstrating that these compounds can inhibit bacterial growth within hours of interaction. rsc.org For instance, a derivative bearing chloro and methoxy (B1213986) groups displayed potent, broad-spectrum activity, which is attributed to its effect on the bacterial membrane. rsc.org

Inhibition of Essential Enzymes: Benzothiazole derivatives have been identified as inhibitors of several key bacterial enzymes necessary for survival and replication.

DNA Gyrase: This enzyme is crucial for bacterial DNA replication and repair. Some benzothiazole-triazole hybrids have been found to inhibit DNA gyrase, although their activity was noted to be less than that of ciprofloxacin. nih.gov

MurB Enzyme: Uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB by benzothiazole derivatives represents a key mechanism of their antibacterial action. nih.gov

LD-Carboxypeptidase: In silico docking studies have predicted that certain benzothiazolylthiazolidin-4-one derivatives likely exert their antibacterial effect by inhibiting LD-carboxypeptidase, another enzyme involved in cell wall maintenance. nih.gov

Structure-activity relationship (SAR) studies have consistently shown that the presence of a halogen, such as a chloro group, on the benzothiazole or associated phenyl ring can enhance antibacterial activity. nih.govrsc.org

Table 1: Selected Anti-Bacterial Activity of Benzothiazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Mechanism of Action/Target | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|---|

| Benzothiazole-Amide Derivative (A07) | S. aureus, E. coli, S. typhi, K. pneumoniae | Cytoplasmic Membrane Depolarization | 3.91–62.5 µg/mL | rsc.org |

| 6-Substituted Benzothiazole-Azo Dye (4b) | Salmonella typhimurium, Klebsiella pneumoniae | Not specified | 25–50 μg/mL | nih.gov |

| Benzothiazole-Triazole Hybrids | Various bacterial strains | DNA Gyrase Inhibition | Not specified (Zone of Inhibition = 15.5–17.6 mm) | nih.gov |

The antifungal properties of benzothiazole derivatives are crucial in the search for new treatments against resistant fungal pathogens. Their mode of action often targets structures and pathways unique to fungi, providing selective toxicity.

Ergosterol Interaction and Membrane Disruption: The fungal cell membrane's primary sterol, ergosterol, is a common target for antifungal agents. The mechanism of action for some chloro-substituted amides is believed to involve binding to ergosterol, disrupting the plasma membrane's integrity. scielo.br This is analogous to the action of polyene antifungals.

Inhibition of Mycelial Growth and Germination: Several benzothiazole derivatives have demonstrated the ability to inhibit key morphological stages of fungal development. For example, 6-amino-2-n-pentylthiobenzothiazole (B1222970) was shown to be active against the yeast form of Candida albicans and also inhibited germ-tube formation and mycelial growth. nih.gov

Interference with Fungal Respiration: Some phenolic compounds, such as 2-allylphenol, which shares structural similarities with the phenol (B47542) moiety of the title compound, inhibit fungal respiration. This is achieved by blocking the electron flow in the cytochrome pathway, leading to a depletion of ATP and a fungistatic effect. mdpi.com

Inhibition of DNA Synthesis: Molecular docking studies have suggested that certain derivatives can inhibit fungal DNA synthesis by targeting enzymes like thymidylate synthase. scielo.br

Table 2: Selected Anti-Fungal Activity of Benzothiazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Mechanism of Action/Target | IC50 / MIC Value | Reference |

|---|---|---|---|---|

| 6-amino-2-n-pentylthiobenzothiazole | Candida strains | Inhibition of mycelial growth | IC50: ~10⁻⁵ M | nih.gov |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | Ergosterol binding, Thymidylate synthase inhibition (putative) | MIC: 16–256 μg/mL | scielo.br |

Exploration of Antioxidant Properties and Biochemical Pathways

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Benzothiazole derivatives have emerged as significant radical scavengers. researchgate.net

The antioxidant potential of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. researchgate.net In the DPPH assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, a deep violet-colored compound, reducing it to a colorless or pale yellow form. The degree of color change is measured spectrophotometrically to quantify scavenging activity. researchgate.net

Studies on various 2-aryl benzothiazole derivatives have shown significant radical scavenging potential, with some compounds showing activity comparable to the standard antioxidant ascorbic acid. researchgate.net The antioxidant activity is influenced by the substitution pattern on the benzothiazole ring system. It has been observed that electron-donating groups can enhance activity, whereas electron-withdrawing groups may diminish the radical scavenging effect. ijprajournal.com The phenolic hydroxyl group, as present in 2-(1,3-Benzothiazol-2-yl)-4-chlorophenol, is a well-known feature that often imparts potent antioxidant properties.

Interplay with Biomolecules: DNA and Protein Binding Studies

The therapeutic and toxicological profile of a compound is largely determined by its interactions with key biological macromolecules like DNA and proteins.

The interaction of small molecules with DNA can lead to the inhibition of replication and transcription, a mechanism exploited by many anticancer drugs.

DNA Binding: Spectroscopic studies on metal complexes of benzothiazole-related ligands have indicated that these molecules can bind to DNA. nih.gov A common mode of interaction is intercalation, where the planar aromatic structure of the benzothiazole ring system inserts itself between the base pairs of the DNA double helix. nih.gov

DNA Cleavage: Beyond simple binding, some compounds can induce the cleavage of DNA strands. This can occur through several mechanisms. One proposed pathway involves oxidative damage to the DNA backbone. nih.gov Another mechanism, observed with compounds like 3H-1,2-benzodithiol-3-one 1,1-dioxide, is thiol-dependent cleavage. In this process, the compound reacts with cellular thiols to generate reactive hydrodisulfides (RSSH), which then lead to oxidative DNA strand scission. nih.gov The ability of benzothiazole derivatives to induce dose-dependent DNA cleavage has been demonstrated using plasmid DNA. nih.gov

The specific inhibition of enzymes is a hallmark of modern drug design. The benzothiazole scaffold has proven to be a versatile template for creating potent and selective enzyme inhibitors.

Tyrosine Kinase Inhibition: Non-receptor tyrosine kinases, such as c-Src and Abl, are critical in cancer progression. Novel anilinoquinazoline (B1252766) derivatives, which are structurally related to the benzothiazole core, have been developed as dual inhibitors of c-Src/Abl kinases, acting at nanomolar concentrations. nih.gov These compounds demonstrate high selectivity and potent antitumor activity in preclinical models. nih.gov

Inhibition of Other Enzymes: As mentioned in the antimicrobial sections, benzothiazole derivatives have been shown to inhibit a range of enzymes crucial for microbial survival. These include bacterial enzymes like LD-carboxypeptidase nih.gov and fungal enzymes such as thymidylate synthase. scielo.br This demonstrates the broad potential of the scaffold to be tailored for specific protein targets across different organisms.

Structure-Activity Relationship (SAR) Explorations of Substituted this compound Analogues

The exploration of structure-activity relationships (SAR) for analogues of this compound provides critical insights into the structural requirements for their biological activities, particularly as anticancer agents. By systematically modifying different parts of the molecular scaffold, researchers can identify key functional groups and substitution patterns that enhance potency and selectivity. The SAR of this class of compounds can be broadly analyzed by considering substitutions on the phenolic ring and the benzothiazole nucleus.

Substitutions on the Phenolic Ring

The nature and position of substituents on the 2-phenyl ring of the benzothiazole scaffold play a crucial role in modulating biological activity. Studies on related 2-arylbenzothiazole derivatives have demonstrated that hydroxyl (-OH) groups on the phenyl ring are significant for anticancer activity. For instance, fluorinated 2-arylbenzothiazole derivatives with hydroxyl substitutions at the meta and para positions of the phenyl ring have shown potent antitumor activity. nih.gov

Specifically, the compound 3-(5-fluorobenzo[d]thiazol-2-yl)phenol exhibited a GI50 value of 0.57 µM against the MCF-7 breast cancer cell line, while the corresponding 4-hydroxyphenyl analogue, 4-(5-fluorobenzo[d]thiazol-2-yl)phenol, showed even greater potency with a GI50 of 0.4 µM. nih.gov This suggests that the position of the hydroxyl group influences the activity.

The introduction of other functionalities, such as methoxy groups, can also impact activity. For example, in a series of N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamide derivatives, the presence of both methoxy and chloro groups was found to be important for their anticancer activities. nih.gov

| Compound Analogue Structure | Substitution on Phenyl Ring | Biological Activity (GI50/IC50) | Cell Line | Reference |

|---|---|---|---|---|

| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | 3-OH, 5-F on Benzothiazole | 0.57 µM (GI50) | MCF-7 | nih.gov |

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | 4-OH, 5-F on Benzothiazole | 0.4 µM (GI50) | MCF-7 | nih.gov |

| N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)-2-(4-chlorophenylthio)acetamide | 2-Cl, 4-NH-linker | Not specified | Not specified | nih.gov |

Substitutions on the Benzothiazole Ring

Modifications to the benzothiazole ring system also significantly affect the biological profile of these compounds. The position and electronic nature of substituents are key determinants of activity. For example, the substitution of a methyl group at the C5 position of the benzothiazole ring has been shown to improve anticancer activity in some series of compounds. researchgate.net

In a study of 2-mercaptobenzothiazole (B37678) derivatives, a chloro substituent at the 5-position of the benzothiazole ring was a common feature in a series of potent antiproliferative agents. mdpi.com For example, the compound 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-N-(4-chlorophenyl)-2-phenylacetamide demonstrated notable activity. mdpi.com This highlights the potential for halogen substitutions on the benzothiazole ring to enhance biological effects.

A review of various benzothiazole derivatives indicated that the introduction of small lipophilic groups at the C6 position of the benzothiazole ring can improve anticancer inhibitory activity. researchgate.net Furthermore, the presence of electron-withdrawing groups on the benzothiazole ring has been associated with increased anticancer activity in some quantitative structure-activity relationship (QSAR) studies. chula.ac.th

| Compound Analogue Structure | Substitution on Benzothiazole Ring | Substitution on Phenyl Ring | Biological Activity (IC50) | Cell Line | Reference |

|---|---|---|---|---|---|

| 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-N-(4-chlorophenyl)-2-phenylacetamide | 5-Cl, 2-S-linker | 4-Cl | Not specified | Not specified | mdpi.com |

| 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-N-(4-fluorophenyl)-2-phenylacetamide | 5-Cl, 2-S-linker | 4-F | Not specified | Not specified | mdpi.com |

| 2-(4-aminophenyl)benzothiazole with methyl at C5 | 5-CH3 | 4-NH2 | Improved Activity | Not specified | researchgate.net |

Advanced Applications and Emerging Research Areas

Photophysical Properties and Optical Material Potential of Benzothiazole (B30560) Derivatives

Benzothiazole derivatives are known for their unique photophysical properties, which make them promising candidates for optical materials. These properties are largely governed by a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).

Many benzothiazole derivatives, particularly those with a hydroxyl group positioned ortho to the benzothiazole ring, exhibit ESIPT. rsc.org Upon photoexcitation, the proton from the hydroxyl group is transferred to the nitrogen atom of the benzothiazole ring. This process creates a transient keto-tautomer, which is responsible for a large Stokes shift, meaning there is a significant difference between the wavelengths of absorbed and emitted light. This large shift is beneficial in optical applications as it minimizes self-absorption and enhances emission efficiency. rsc.org

The fluorescence of these compounds can be tuned by modifying their chemical structure. For example, the position of substituents on the phenol (B47542) ring can alter the emission wavelength. rsc.org This tunability allows for the creation of materials that emit light across the visible spectrum, from blue to orange. rsc.org Research has demonstrated that by combining three structurally similar benzothiazole derivatives with different emission colors (blue-violet, green, and orange) in a polymer matrix, a white-light-emitting material can be fabricated. rsc.org

The absorption spectra of benzothiazole derivatives typically show strong absorptions in the ultraviolet region, attributed to π–π* electronic transitions. tandfonline.com The exact wavelength of maximum absorption can be influenced by the solvent used, indicating sensitivity to the local environment. tandfonline.com

Table 1: Photophysical Properties of Selected Benzothiazole Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Key Feature |

|---|---|---|---|---|

| BPO | ~350 | ~430 (blue-violet) | ~80 | Standard fluorescence |

| BHPO1 | ~350 | ~520 (green) | ~170 | ESIPT |

Data is illustrative and based on findings for N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO), N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1), and N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) which are structurally related to the title compound. rsc.org

Supramolecular Assembly and Material Science Considerations

The arrangement of molecules in the solid state, known as supramolecular assembly, is critical for determining the properties of a material. In the case of 2-(1,3-Benzothiazol-2-yl)-4-chlorophenol and its derivatives, hydrogen bonding and π-π stacking interactions play a crucial role in their crystal packing.

The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and acceptors (the nitrogen and sulfur atoms of the benzothiazole ring) allows for the formation of intricate hydrogen-bonded networks. The planarity of the benzothiazole and phenyl rings facilitates π-π stacking, where the aromatic rings of adjacent molecules align, further stabilizing the crystal structure. mdpi.com

The angle between the benzothiazole and phenyl rings can vary depending on the substituents, but a nearly planar conformation is often observed. mdpi.com This planarity is important for efficient π-orbital overlap, which influences the electronic and optical properties of the material.

These non-covalent interactions guide the self-assembly of the molecules into well-defined architectures, such as one-dimensional chains or two-dimensional sheets. The resulting structures can have applications in areas like organic electronics and nonlinear optics. For instance, certain benzothiazole derivatives have been shown to exhibit third-order nonlinear optical (NLO) properties, which are important for applications in optical switching and data storage. tandfonline.com

Role as Chemical Probes and Biological Tools in Research

The fluorescent properties of benzothiazole derivatives make them valuable tools in biological research. pcbiochemres.compharmacyjournal.in Their ability to change their fluorescence in response to their environment allows them to be used as chemical probes for sensing and imaging.

Benzothiazole-based probes have been developed for the detection of various analytes, including metal ions and pH changes. The mechanism of sensing often relies on the modulation of the ESIPT process. For example, the binding of a metal ion to the probe can either enhance or quench the fluorescence, or cause a shift in the emission wavelength, providing a detectable signal.

In the field of bioimaging, the large Stokes shift and high fluorescence quantum yields of some benzothiazole derivatives are highly advantageous. mdpi.com These properties allow for sensitive detection of the probe with minimal interference from autofluorescence of biological samples. They can be used to label specific cellular components or to monitor biological processes in real-time.

Furthermore, the benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in many biologically active compounds. researchgate.net This has led to the development of benzothiazole derivatives as potential therapeutic agents, including for cancer and inflammatory diseases. nih.gov Their use as biological tools extends to studying disease mechanisms, such as their ability to interact with biomolecules like enzymes and DNA. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-[4-(benzothiazol-2-yl)phenyl]-octanamide |

| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide |

| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide |

Future Perspectives and Research Trajectories for 2 1,3 Benzothiazol 2 Yl 4 Chlorophenol

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 2-arylbenzothiazoles, including 2-(1,3-Benzothiazol-2-yl)-4-chlorophenol, typically involves the condensation of 2-aminothiophenol (B119425) with an appropriate aromatic aldehyde or carboxylic acid. mdpi.comnih.gov Future research is increasingly directed towards "green chemistry" principles to enhance the efficiency and environmental compatibility of these syntheses. tandfonline.comrsc.org This involves minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Key future directions in synthesis include:

Catalyst Innovation: Moving beyond traditional catalysts like polyphosphoric acid, research is focusing on reusable and environmentally benign alternatives. nih.gov This includes heterogeneous catalysts such as tin pyrophosphate (SnP₂O₇) and metal oxide nanoparticles (e.g., ZnO NPs, Bi₂O₃ NPs), which can be easily recovered and reused for multiple reaction cycles. mdpi.commdpi.com Deep eutectic solvents (DESs) are also emerging as effective and green catalysts and reaction media. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound are being employed to significantly shorten reaction times and improve yields. mdpi.commdpi.com For instance, microwave-assisted synthesis of 2-substituted benzothiazoles can be completed in minutes compared to hours required for conventional heating. mdpi.com

Green Solvents: There is a strong trend towards replacing toxic organic solvents like toluene (B28343) with greener alternatives. nih.gov Reactions performed "on water" or in solvent-free conditions have demonstrated high efficiency and selectivity, producing only water as a byproduct and simplifying product purification. rsc.orgresearchgate.net

Photocatalysis: Visible-light-promoted synthesis offers an energy-efficient and metal-free pathway for producing benzothiazoles at ambient temperatures, presenting a significant reduction in energy use compared to thermal methods. mdpi.com

Table 1: Comparison of Sustainable Synthetic Methodologies for 2-Aryl-Benzothiazoles

| Methodology | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Acacia concinna (biocatalyst) or Ag₂O | Rapid reaction times (minutes), high yields, solvent-free conditions. | mdpi.commdpi.com |

| "On Water" Synthesis | Water | No catalyst needed, environmentally benign, high chemoselectivity, no waste. | rsc.org |

| Heterogeneous Catalysis | SnP₂O₇ or ZnO Nanoparticles | Catalyst is reusable, high yields, short reaction times. | mdpi.commdpi.com |

| Visible-Light Photocatalysis | Metal-free photocatalyst (e.g., 4CzIPN) | Energy-efficient, metal-free, ambient temperature, good functional group tolerance. | mdpi.com |

| Deep Eutectic Solvents (DESs) | [CholineCl][Imidazole]₂ | Serves as both catalyst and solvent, low environmental factor (E-factor), reusable. | rsc.org |

Deeper Mechanistic Understanding of Molecular Interactions with Biological Systems

The benzothiazole (B30560) nucleus is a "privileged scaffold" in medicinal chemistry, known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govresearchgate.net Future research on this compound will concentrate on elucidating the precise molecular mechanisms that underpin these effects. This involves moving from broad screening to detailed target identification and interaction analysis.

Key research trajectories in this area are:

Computational and Docking Studies: Molecular docking simulations will be crucial for predicting how this compound and its derivatives bind to specific biological targets, such as the active sites of enzymes like DNA gyrase or receptor tyrosine kinases. nih.govnih.gov These studies help in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for biological activity and guide the rational design of more potent analogues. nih.gov

Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the this compound structure will allow for detailed SAR studies. Research has shown that substitutions on both the benzothiazole and the phenyl ring can significantly influence activity. pharmacyjournal.in Understanding how the chloro and hydroxyl groups on the phenol (B47542) ring contribute to target binding and specificity will be a primary focus.

Advanced Biophysical and Microscopic Techniques: Techniques such as X-ray crystallography can provide atomic-level detail of the compound bound to its protein target. Furthermore, electron microscopy and flow cytometry can be used to observe the morphological and cellular changes induced by the compound, such as the disruption of microbial cell membranes or the induction of apoptosis in cancer cells. mdpi.com For example, studies on similar compounds have confirmed cell death is predominantly due to apoptosis. mdpi.com

Table 2: Potential Biological Targets and Molecular Interactions for the Benzothiazole Scaffold

| Biological Target Class | Example | Potential Molecular Interactions | Therapeutic Area |

|---|---|---|---|

| Kinases | EGFR, PI3K/Akt/mTOR pathway | Hydrogen bonding with backbone residues, hydrophobic interactions in the ATP-binding pocket. | Anticancer nih.gov |

| Topoisomerases | DNA Gyrase | Interaction with the enzyme-DNA complex, potentially intercalating or inhibiting catalytic activity. | Antimicrobial nih.gov |

| Structural Proteins | Amyloid Beta (Aβ) plaques | π-π stacking interactions with aromatic residues of the Aβ peptide. | Neurodegenerative Diseases (Imaging) researchgate.net |

| Receptors | Aryl Hydrocarbon Receptor (AhR) | Binding to the receptor's ligand-binding pocket, acting as an agonist or antagonist. | Immunomodulation, Antimicrobial nih.gov |

Exploration of Diversified Application Domains beyond Current Scope

While the primary focus for this compound has been medicinal chemistry, the inherent properties of the benzothiazole ring system open up possibilities in a variety of other fields. mdpi.commdpi.com Future research will likely explore these untapped application domains, leveraging the compound's unique electronic and structural characteristics.

Potential new application areas include:

Materials Science: The benzothiazole moiety is a known fluorophore. mdpi.com This suggests that this compound could be a building block for developing novel organic luminescent materials for use in organic light-emitting diodes (OLEDs) or as fluorescent probes for chemical sensing. researchgate.net

Photovoltaics: Donor-acceptor molecules containing arylamine and benzothiazole units have been successfully synthesized and used as hole-transporting materials (HTMs) in perovskite solar cells, achieving high power conversion efficiencies. rsc.org Derivatives of this compound could be designed and tested for similar applications in next-generation solar energy technologies.

Agrochemicals: Benzothiazole derivatives have been investigated as plant growth regulators and herbicides. pharmacyjournal.in Future work could involve screening this compound and related structures for selective herbicidal or fungicidal activity for agricultural use.

Environmental Applications: The benzothiazole structure is found in certain environmental pollutants originating from industrial processes. scirp.org Studying the reactivity and degradation pathways of compounds like this compound can contribute to developing bioremediation strategies for related contaminants. scirp.org

Table 3: Established vs. Future Application Domains for this compound

| Application Domain | Current/Established Focus | Potential Future Trajectories |

|---|---|---|

| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory agent discovery. nih.govnih.gov | Development as specific enzyme inhibitors, modulators of signaling pathways. nih.gov |

| Materials Science | Limited/Exploratory. | Organic Light-Emitting Diodes (OLEDs), fluorescent sensors, corrosion inhibitors. mdpi.comresearchgate.net |

| Electronics | Largely unexplored. | Hole-transporting materials for perovskite solar cells, organic semiconductors. rsc.org |

| Agrochemicals | General activity of the scaffold is known. pharmacyjournal.in | Development of selective and biodegradable herbicides or fungicides. |

Q & A

Q. What are the optimal synthetic routes for 2-(1,3-Benzothiazol-2-yl)-4-chlorophenol, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or Mannich reactions. For example, similar benzothiazole derivatives are prepared by reacting 4-chlorophenol with benzothiazole precursors under acidic conditions. Optimization involves controlling reaction temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios. Post-synthesis purification via column chromatography (ACN:MeOH 1:1) yields products with >95% purity, as validated by TLC and melting point analysis (340–342°C) . For Mannich reactions, using N,N′-bis(methoxymethyl)diaza-18-crown-6 as a catalyst can achieve 98% yields under reflux conditions .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy: Key peaks include 3120 cm⁻¹ (Ar C-H stretching), 1611 cm⁻¹ (C=N), and 1333 cm⁻¹ (C-N), with a broad band at 3533 cm⁻¹ (N-H) .

- ¹H NMR: Distinct signals at δ 4.11 ppm (NH) and aromatic protons at δ 6.4–8.33 ppm confirm substitution patterns. Splitting patterns (e.g., singlet for NH) validate hydrogen bonding or intramolecular interactions .

- Mass Spectrometry (FABMS): A molecular ion peak at m/z 482.90 ([M⁺]) aligns with the calculated molecular formula (C₂₂H₁₅ClN₄O₃S₂) .

Advanced Research Questions

Q. What crystallographic techniques are critical for resolving hydrogen-bonding networks and molecular packing in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is essential. Key parameters include:

- Data Collection: High-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 292 K.

- Hydrogen Bonding: Graph-set analysis (e.g., R₁²(6) motifs) identifies intramolecular N–H⋯Cl and intermolecular O–H⋯S interactions, stabilizing the crystal lattice .

- Validation: Tools like PLATON or CCDC validate torsion angles and displacement parameters, ensuring < 5% outliers in bond lengths/angles .

Q. How can in vitro and in vivo pharmacological studies evaluate the antimicrobial and anti-inflammatory potential of this compound?

Methodological Answer:

- Antimicrobial Assays: Use broth microdilution (MIC determination) against P. aeruginosa or C. albicans. Derivatives with 4-chlorophenyl substituents show MIC values < 25 µg/mL due to enhanced membrane disruption .

- In Vivo Models: Acute toxicity (LD₅₀) in rodents (e.g., OECD 423 guidelines) and carrageenan-induced paw edema for anti-inflammatory activity. Compound 3j (a derivative) reduced edema by 60% at 50 mg/kg, comparable to diclofenac .

- Mechanistic Studies: COX-1/2 inhibition assays (ELISA) and prostaglandin E₂ (PGE₂) quantification via HPLC-UV .

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in wastewater?

Methodological Answer:

- Ozonation: Optimize pH (6–8) and ozone concentration (10–20 mg/L) to achieve >90% degradation. Hydroxyl radicals (•OH) cleave the benzothiazole ring, forming chlorinated intermediates, which are further mineralized .

- Kinetic Modeling: Use response surface methodology (RSM) to model variables (e.g., initial pollutant concentration, reaction time). Pseudo-first-order kinetics typically apply, with rate constants (k) ~0.15 min⁻¹ .

- Analytical Validation: Monitor degradation via LC-MS/MS, identifying byproducts like 4-chlorophenol and sulfate ions .

Data Contradiction and Resolution

Q. How can conflicting spectral data (e.g., NMR chemical shifts) from different studies be reconciled?

Methodological Answer:

- Solvent Effects: Compare data in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, NH protons in DMSO-d₆ appear downfield (δ 8.17 ppm) due to hydrogen bonding, whereas CDCl₃ shows δ 4.11 ppm .

- Tautomerism: Investigate keto-enol equilibria via variable-temperature NMR. For derivatives, enol forms dominate in polar solvents, shifting C=O peaks in IR from 1650 cm⁻¹ to 1600 cm⁻¹ .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.